1-(3-Fluoro-6-methoxyphenyl)-2-methyl-2-propanol

Description

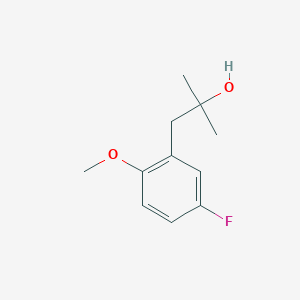

1-(3-Fluoro-6-methoxyphenyl)-2-methyl-2-propanol is a tertiary alcohol derivative featuring a fluorinated and methoxy-substituted aromatic ring. Structurally, it consists of a 2-methyl-2-propanol (tert-butanol) backbone attached to a phenyl ring substituted with a fluorine atom at the 3-position and a methoxy group at the 6-position.

Properties

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO2/c1-11(2,13)7-8-6-9(12)4-5-10(8)14-3/h4-6,13H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPBLQMTDWMNRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=C(C=CC(=C1)F)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901254978 | |

| Record name | 5-Fluoro-2-methoxy-α,α-dimethylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42831-91-4 | |

| Record name | 5-Fluoro-2-methoxy-α,α-dimethylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42831-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methoxy-α,α-dimethylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-6-methoxyphenyl)-2-methyl-2-propanol typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluoro-6-methoxybenzaldehyde and 2-methyl-2-propanol.

Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents include acids like hydrochloric acid or bases like sodium hydroxide.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-6-methoxyphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of 1-(3-Fluoro-6-methoxyphenyl)-2-methyl-2-propanone.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluoro-6-methoxyphenyl)-2-methyl-2-propanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-6-methoxyphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play a crucial role in modulating the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, influencing the compound’s biological activity and interactions with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

tert-Butanol (2-Methyl-2-Propanol)

- CAS RN : 75-65-0

- Molecular Formula : C₄H₁₀O

- Molecular Weight : 74.12 g/mol

- Key Differences: tert-Butanol lacks the aromatic ring and substituents present in the target compound. Its simpler structure results in lower molecular weight, higher volatility (boiling point: 82–83°C), and greater water solubility compared to aromatic analogs. Reactivity: Both compounds are tertiary alcohols and react rapidly with Lucas reagent, producing immediate turbidity due to the formation of a tertiary carbocation intermediate .

1-(4-Chlorophenyl)-2-methyl-2-propanol

- CAS RN : 5468-97-3

- Molecular Formula : C₁₀H₁₃ClO

- Molecular Weight : 184.66 g/mol

- Key Differences: Substitution: Chlorine at the para position vs. fluorine and methoxy at the meta and ortho positions in the target compound. Electronic Effects: Chlorine’s weaker electronegativity (compared to fluorine) and larger atomic size may reduce polarity and alter solubility.

1-(2-Methoxyethoxy)-2-methyl-2-propanol

- CAS RN : 1000364-24-4

- Molecular Formula : C₇H₁₆O₃

- Molecular Weight : 148.20 g/mol

- Key Differences :

Physicochemical Properties

The table below summarizes key properties of the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Boiling Point (°C) | Solubility (Polarity Trend) |

|---|---|---|---|---|---|

| 1-(3-Fluoro-6-methoxyphenyl)-2-methyl-2-propanol | C₁₁H₁₅FO₂ | ~212.24* | 3-F, 6-OCH₃ | High (estimated) | Moderate (polar substituents) |

| tert-Butanol | C₄H₁₀O | 74.12 | None | 82–83 | High |

| 1-(4-Chlorophenyl)-2-methyl-2-propanol | C₁₀H₁₃ClO | 184.66 | 4-Cl | >200 | Low–moderate |

| 1-(2-Methoxyethoxy)-2-methyl-2-propanol | C₇H₁₆O₃ | 148.20 | 2-Methoxyethoxy | ~180–200 | Moderate (ether-like) |

*Estimated based on structural analogs.

Reactivity and Chemical Behavior

- Lucas Test: The tertiary alcohol group in the target compound reacts rapidly with Lucas reagent (HCl/ZnCl₂), forming turbidity immediately, consistent with other tertiary alcohols like tert-butanol .

- Substituent Effects :

- The 3-fluoro group enhances electrophilic substitution resistance on the aromatic ring.

- The 6-methoxy group directs further substitution to specific positions (e.g., para to methoxy).

- Stability : The bulky aromatic substituents may stabilize the carbocation intermediate during acid-catalyzed dehydration, favoring elimination reactions.

Biological Activity

1-(3-Fluoro-6-methoxyphenyl)-2-methyl-2-propanol is a compound with notable potential in medicinal chemistry and biological research. Its structure, characterized by a fluorine atom and a methoxy group, suggests unique interactions with biological systems. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is classified as a secondary alcohol due to the presence of the hydroxyl (-OH) group. Its molecular structure allows for various chemical reactions, including oxidation to form ketones and reduction to generate alcohol derivatives. The presence of fluorine and methoxy groups enhances its reactivity and biological interaction profile.

The biological activity of this compound is influenced by its ability to interact with specific molecular targets. The fluorine atom increases electron-withdrawing capacity, enhancing the compound's binding affinity to enzymes and receptors. The methoxy group contributes to lipophilicity, facilitating membrane permeability and cellular uptake. The hydroxyl group can form hydrogen bonds, impacting the compound's interactions with biomolecules.

Anticancer Potential

Studies on structurally related compounds have demonstrated cytotoxic effects against cancer cell lines. For instance, certain phenolic derivatives have been found to induce apoptosis in tumor cells while exhibiting low toxicity towards normal cells . Given its structural characteristics, this compound may possess similar anticancer properties.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of phenolic compounds found that modifications in molecular structure significantly influenced activity. Compounds similar to this compound were tested against various pathogens, showing minimum inhibitory concentrations (MIC) ranging from 16 µg/mL to 32 µg/mL for effective strains . This suggests that the compound could be explored for its antibacterial potential.

Study 2: Cytotoxicity Against Cancer Cells

In another investigation, phenolic compounds demonstrated selective cytotoxicity against cancer cell lines such as HeLa and K562. The study highlighted that structural modifications could enhance biological activity, indicating that this compound might also exhibit significant anticancer effects .

Research Applications

This compound has several applications in:

- Medicinal Chemistry : As a precursor in drug development due to its potential therapeutic properties.

- Biological Research : Investigated for interactions with biomolecules and pathways.

- Industrial Chemistry : Utilized in synthesizing specialty chemicals and materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.